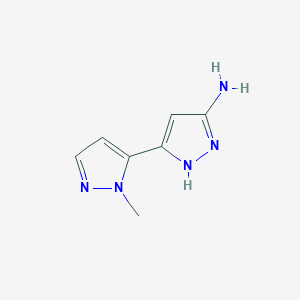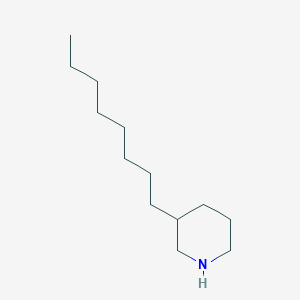
3-Octylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octylpiperidine is an organic compound with the molecular formula C13H27N. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of an octyl group attached to the third carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylpiperidine typically involves the alkylation of piperidine with an octyl halide. One common method is the reaction of piperidine with 1-bromooctane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
化学反応の分析
Types of Reactions: 3-Octylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidines.
科学的研究の応用
3-Octylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Octylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses.
類似化合物との比較
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Octylpiperidine: Similar structure but with the octyl group attached to the nitrogen atom.
3-Methylpiperidine: A smaller alkyl group attached to the third carbon, leading to different chemical properties.
Uniqueness: 3-Octylpiperidine’s unique structure, with the octyl group on the third carbon, imparts distinct chemical reactivity and biological activity. Its enhanced lipophilicity and ability to undergo various chemical transformations make it a versatile compound in research and industrial applications.
特性
分子式 |
C13H27N |
|---|---|
分子量 |
197.36 g/mol |
IUPAC名 |
3-octylpiperidine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h13-14H,2-12H2,1H3 |
InChIキー |
GMVJREBNSYEDGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


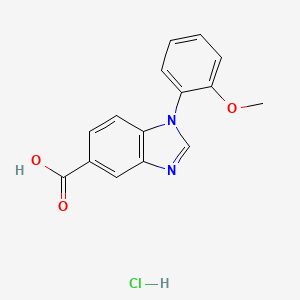
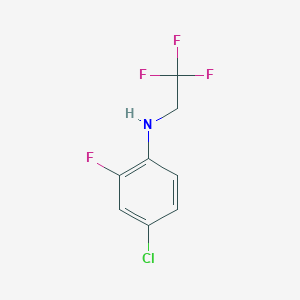

![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
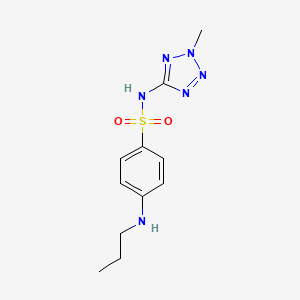
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
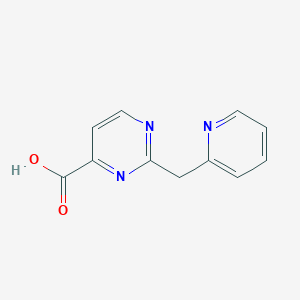
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)
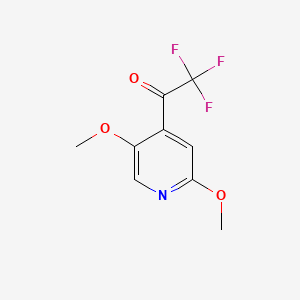

![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
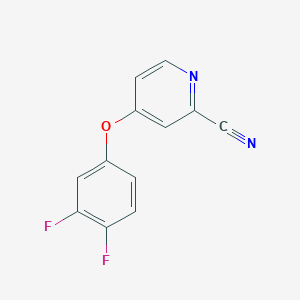
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
